

X-ray Crystallography of 2,4-Dimethyl-3-nitropyridine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Dimethyl-3-nitropyridine

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the X-ray crystallographic data for analogs of **2,4-Dimethyl-3-nitropyridine**. While crystallographic data for **2,4-Dimethyl-3-nitropyridine** itself is not publicly available, this document summarizes the structural information for closely related nitropyridine derivatives, offering insights into the impact of substituent placement on their solid-state architecture.

This guide presents a detailed comparison of the crystal structures of two key analogs: 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-nitro-6-methylpyridine. The data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two analogs of **2,4-Dimethyl-3-nitropyridine**. These parameters provide a quantitative comparison of their crystal lattices and molecular geometries.

Parameter	2-N-phenylamino-3-nitro-4-methylpyridine	2-N-phenylamino-3-nitro-6-methylpyridine
Chemical Formula	C ₁₂ H ₁₁ N ₃ O ₂	C ₁₂ H ₁₁ N ₃ O ₂
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /n
a (Å)	7.345(2)	8.456(3)
b (Å)	8.678(3)	10.123(3)
c (Å)	9.543(3)	12.876(4)
α (°)	85.45(3)	90
β (°)	80.98(3)	98.78(3)
γ (°)	73.21(3)	90
Volume (Å ³)	570.8(3)	1088.2(6)
Z	2	4
Calculated Density (g/cm ³)	1.334	1.398

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general experimental workflow for such an analysis is outlined below.

Single-Crystal X-ray Diffraction Methodology

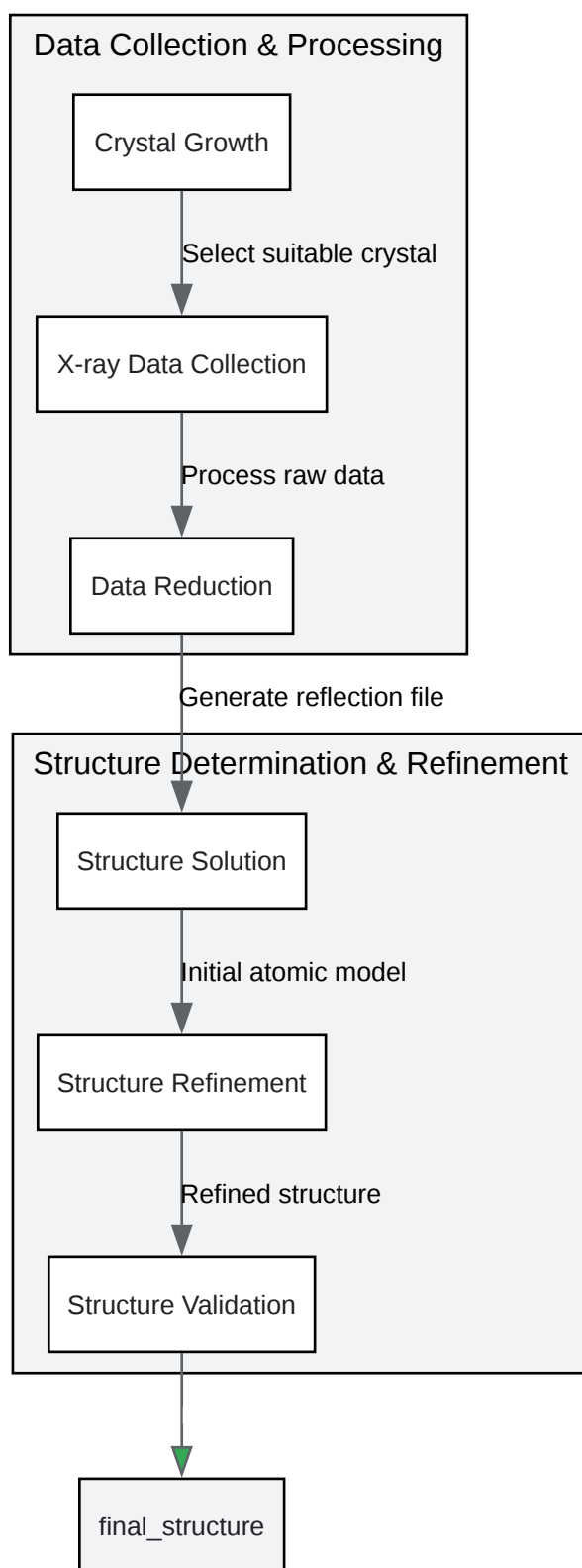
- **Crystal Growth:** Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution.
- **Crystal Mounting:** A selected crystal is mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is

rotated. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K), to minimize thermal vibrations.

- **Data Reduction:** The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz and polarization effects, and absorption. This process yields a set of unique reflection intensities.
- **Structure Solution:** The positions of the atoms in the crystal's unit cell are determined from the reflection intensities. This is often achieved using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- **Structure Validation:** The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining a crystal structure using single-crystal X-ray diffraction.



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